molecular formula C10H15BO3 B6308199 4,5-Dimethyl-2-ethoxyphenylboronic acid CAS No. 2121514-54-1

4,5-Dimethyl-2-ethoxyphenylboronic acid

Cat. No.: B6308199
CAS No.: 2121514-54-1
M. Wt: 194.04 g/mol
InChI Key: IXYAHKGBSDTZAQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two methyl groups at positions 4 and 5, and an ethoxy group at position 2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2-ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-ethoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds. This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for 4,5-Dimethyl-2-ethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the desired biaryl or alkenyl product . The palladium catalyst cycles between different oxidation states, facilitating the formation and breaking of chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Ethoxy-3,5-dimethylphenylboronic acid
  • 2-Ethoxyphenylboronic acid

Uniqueness

4,5-Dimethyl-2-ethoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both methyl and ethoxy groups can provide steric and electronic effects that differentiate it from other boronic acids .

Properties

IUPAC Name

(2-ethoxy-4,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-10-6-8(3)7(2)5-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYAHKGBSDTZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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